molecular formula C12H12BrNO2 B11928084 Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate CAS No. 1260740-14-4

Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate

Cat. No.: B11928084
CAS No.: 1260740-14-4
M. Wt: 282.13 g/mol
InChI Key: JUGGRBGOKLZDPU-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromine atom attached to the indole ring, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate typically involves the bromination of a precursor indole compound followed by esterification. One common method involves the reaction of 2-bromo-1-methyl-1H-indole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification is typically achieved through column chromatography and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The indole ring can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the ester group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of indole-3-carboxylic acid or other oxidized products.

    Reduction: Formation of de-brominated indole derivatives or reduced ester compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate is largely dependent on its interaction with biological targets. The bromine atom can enhance the compound’s ability to bind to specific proteins or enzymes, thereby modulating their activity. The indole ring structure allows for interactions with various receptors and signaling molecules, influencing pathways involved in cell growth, apoptosis, and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical reactivity and biological properties. These features make it a valuable compound for various research applications and the development of new therapeutic agents .

Properties

CAS No.

1260740-14-4

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

methyl 2-(2-bromo-1-methylindol-3-yl)acetate

InChI

InChI=1S/C12H12BrNO2/c1-14-10-6-4-3-5-8(10)9(12(14)13)7-11(15)16-2/h3-6H,7H2,1-2H3

InChI Key

JUGGRBGOKLZDPU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Br)CC(=O)OC

Origin of Product

United States

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